2-(1,3-benzoxazol-2-ylsulfanyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
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Overview
Description
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide is a complex organic compound that features both benzoxazole and benzothiazole moieties These heterocyclic structures are known for their diverse biological activities and are often found in various pharmacologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide typically involves the following steps:
Formation of Benzoxazole Moiety: The benzoxazole ring can be synthesized by the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.
Formation of Benzothiazole Moiety: The benzothiazole ring is usually formed by the cyclization of o-aminothiophenol with carboxylic acids or their derivatives.
Coupling Reaction: The benzoxazole and benzothiazole moieties are then coupled through a sulfanyl linkage. This can be achieved by reacting the benzoxazole derivative with a thiol-containing benzothiazole derivative under suitable conditions.
Acetamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl groups, converting them to amines or alcohols, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, or nitrating agents can be employed under appropriate conditions (e.g., acidic or basic media).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: Its unique structure could be explored for therapeutic applications, particularly in targeting specific enzymes or receptors.
Industry: The compound may find use in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the benzoxazole and benzothiazole rings suggests potential interactions with nucleophilic sites in proteins or nucleic acids, leading to inhibition or modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(1,3-benzothiazol-2-yl)acetamide: Lacks the methoxy group, which may affect its biological activity and chemical properties.
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(6-chloro-1,3-benzothiazol-2-yl)acetamide: Contains a chloro group instead of a methoxy group, potentially altering its reactivity and interactions.
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide: The presence of a methyl group may influence its steric and electronic properties.
Uniqueness
The presence of both benzoxazole and benzothiazole rings, along with the methoxy group, makes 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide unique. These structural features contribute to its potential biological activity and versatility in chemical reactions, distinguishing it from similar compounds.
Properties
Molecular Formula |
C17H13N3O3S2 |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C17H13N3O3S2/c1-22-10-6-7-12-14(8-10)25-16(18-12)20-15(21)9-24-17-19-11-4-2-3-5-13(11)23-17/h2-8H,9H2,1H3,(H,18,20,21) |
InChI Key |
FFGHSFKXZWSLNL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
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